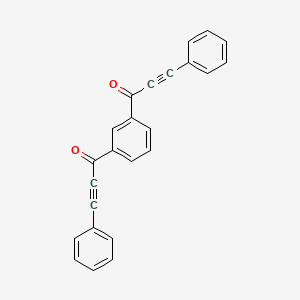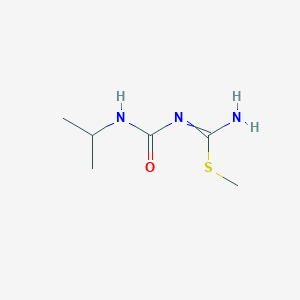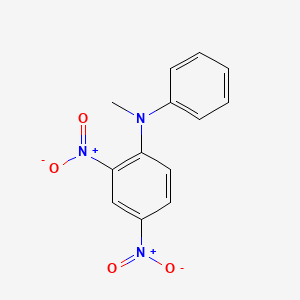![molecular formula C20H19NO2 B14663285 2-{[Ethyl(phenyl)amino]methyl}-3-methylnaphthalene-1,4-dione CAS No. 38171-79-8](/img/structure/B14663285.png)
2-{[Ethyl(phenyl)amino]methyl}-3-methylnaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[Ethyl(phenyl)amino]methyl}-3-methylnaphthalene-1,4-dione is an organic compound with a complex structure that includes a naphthalene core substituted with an ethyl(phenyl)amino group and a methylnaphthoquinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Ethyl(phenyl)amino]methyl}-3-methylnaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthoquinone Core: The naphthoquinone core can be synthesized through the oxidation of 3-methylnaphthalene using reagents such as chromium trioxide (CrO₃) in acetic acid.
Introduction of the Ethyl(phenyl)amino Group: The ethyl(phenyl)amino group can be introduced via a Mannich reaction, where the naphthoquinone is reacted with ethylamine and formaldehyde in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-{[Ethyl(phenyl)amino]methyl}-3-methylnaphthalene-1,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized quinones, while reduction can produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
2-{[Ethyl(phenyl)amino]methyl}-3-methylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-{[Ethyl(phenyl)amino]methyl}-3-methylnaphthalene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The naphthoquinone moiety is particularly important for its redox properties, which can influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Phthiocol (2-hydroxy-3-methylnaphthalene-1,4-dione): Similar structure but with a hydroxyl group instead of the ethyl(phenyl)amino group.
Vitamin K3 (2-methylnaphthalene-1,4-dione): Lacks the ethyl(phenyl)amino group and has different biological activities.
Uniqueness
2-{[Ethyl(phenyl)amino]methyl}-3-methylnaphthalene-1,4-dione is unique due to the presence of the ethyl(phenyl)amino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
38171-79-8 |
|---|---|
Fórmula molecular |
C20H19NO2 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
2-[(N-ethylanilino)methyl]-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C20H19NO2/c1-3-21(15-9-5-4-6-10-15)13-18-14(2)19(22)16-11-7-8-12-17(16)20(18)23/h4-12H,3,13H2,1-2H3 |
Clave InChI |
LBINVEPCJCUQOT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=C(C(=O)C2=CC=CC=C2C1=O)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


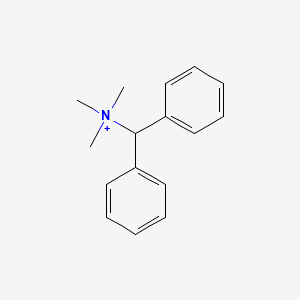
![(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride](/img/structure/B14663209.png)
![2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
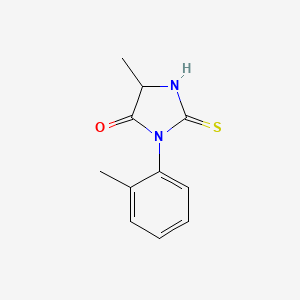
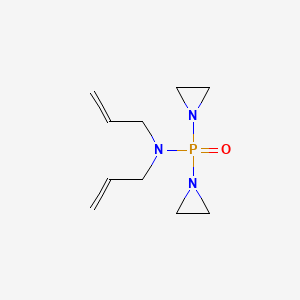

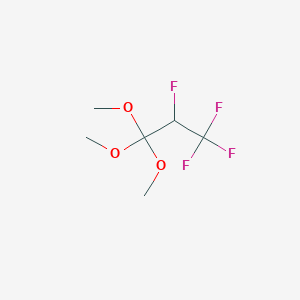

![1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14663247.png)
